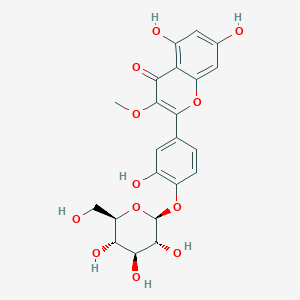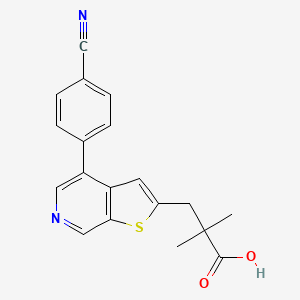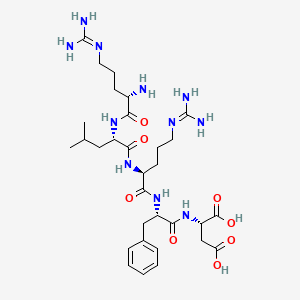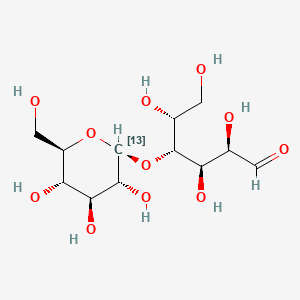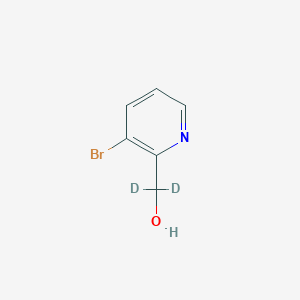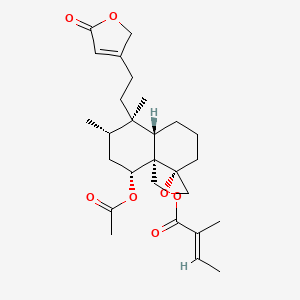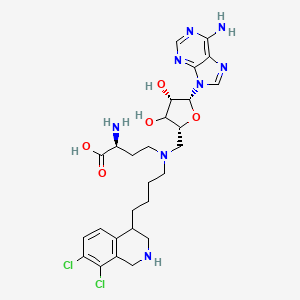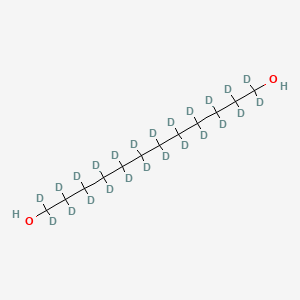
1,12-Dodecane-D24-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecane-1,12-diol-d24, also known as dodecamethylene glycol-d24, is a deuterium-labeled version of dodecane-1,12-diol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for dodecane-1,12-diol-d24 is C12H2D24O2, and it has a molecular weight of 226.48 g/mol . This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diol-d24 can be synthesized through the reduction of lauryl lactone, which is produced from the oxidation of cyclododecanone . The reduction process typically involves the use of hydrogen or hydrogen-containing gases under specific conditions to achieve the desired product .
Industrial Production Methods
The industrial production of dodecane-1,12-diol-d24 follows similar synthetic routes but on a larger scale. The process involves the oxidation of cyclododecanone to produce lauryl lactone, followed by its reduction to yield dodecane-1,12-diol . This method ensures high purity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Dodecane-1,12-diol-d24 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize dodecane-1,12-diol-d24.
Reduction: Hydrogen gas (H2) or sodium borohydride (NaBH4) are typical reducing agents used in the reduction of dodecane-1,12-diol-d24.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dodecane-1,12-diol-d24 can yield dodecanedioic acid, while reduction reactions typically result in the formation of dodecane-1,12-diol .
科学的研究の応用
Dodecane-1,12-diol-d24 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of polyesters, polyurethanes, and other polymers due to its excellent hydrolytic, oxidative, and thermal stability
作用機序
The mechanism of action of dodecane-1,12-diol-d24 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound provide a stable isotope label, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding the pharmacokinetic and metabolic profiles of drugs, as well as their interactions with molecular targets and pathways .
類似化合物との比較
Similar Compounds
Dodecane-1,12-diol: The non-deuterated version of dodecane-1,12-diol-d24, used in similar applications but without the stable isotope labeling.
1,12-Dodecanediol: Another name for dodecane-1,12-diol, used interchangeably in scientific literature.
Uniqueness
The primary uniqueness of dodecane-1,12-diol-d24 lies in its deuterium labeling. This feature makes it particularly valuable for research applications that require stable isotope tracers. The deuterium atoms provide enhanced stability and allow for precise tracking of the compound in various chemical and biological processes .
特性
分子式 |
C12H26O2 |
|---|---|
分子量 |
226.48 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriododecane-1,12-diol |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChIキー |
GHLKSLMMWAKNBM-JFPVQUMHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
正規SMILES |
C(CCCCCCO)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


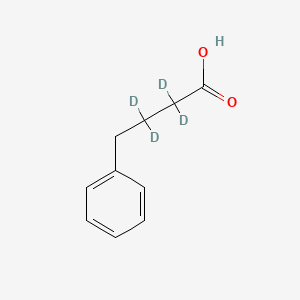
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
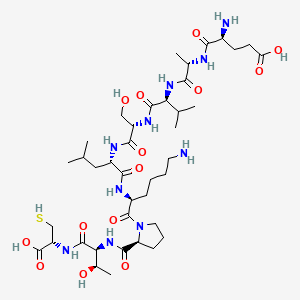
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
